Capmatinib

Beschreibung

This compound is a small molecule kinase inhibitor targeted against c-Met (a.k.a. hepatocyte growth factor receptor [HGFR]), a receptor tyrosine kinase that, in healthy humans, activates signaling cascades involved in organ regeneration and tissue repair. Aberrant c-Met activation - via mutations, amplification, and/or overexpression - is known to occur in many types of cancer, and leads to overactivation of multiple downstream signaling pathways such as STAT3, PI3K/ATK, and RAS/MAPK. Mutations in MET have been detected in non-small cell lung cancer (NSCLC), and the prevalence of MET amplification in epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI)-naive patients with NSCLC has been reported to be 1.4% - 21%. This co-occurrence has made c-Met a desirable target in the treatment of NSCLC. Manufactured by Novartis and marketed under the brand name Tabrecta, this compound was granted accelerated approval by the FDA on May 6, 2020, for the treatment of NSCLC in patients whose tumors have a mutation that leads to mesenchymal-epithelial transition (MET) exon 14 skipping. The presence of the mutation must be confirmed by an FDA-approved test, such as the FoundationOne CDx assay (manufactured by Foundation Medicine, Inc.), which was approved by the FDA on the same day. As this indication was granted under an accelerated approval, its continued approval is contingent upon verification of this compound's benefit in confirmatory trials. This compound was approved by Health Canada on June 8, 2022.

This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Mesenchymal Epithelial Transition Inhibitor, and Cytochrome P450 1A2 Inhibitor, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor, and Multidrug and Toxin Extrusion Transporter 2 K Inhibitor.

This compound is an orally available, small molecule inhibitor of the mesenchymal-epithelial transition (MET) factor tyrosine kinase receptor that is used in selected patients with non-small cell lung cancer (NSCLC). Serum aminotransferase elevations are common during therapy with this compound, which rarely can lead to clinically apparent liver injury that can be severe and even fatal.

This compound is an orally bioavailable inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. This compound selectively binds to c-Met, thereby inhibiting c-Met phosphorylation and disrupting c-Met signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and has 3 approved and 10 investigational indications.

a c-Met inhibitor

See also: this compound Hydrochloride (active moiety of).

Structure

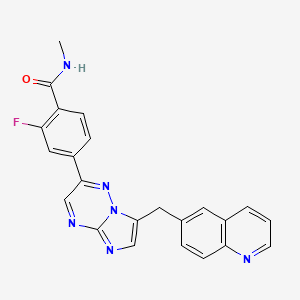

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN6O/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20/h2-9,11-13H,10H2,1H3,(H,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOLIMKSCNQPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145595 | |

| Record name | Capmatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029712-80-8 | |

| Record name | Capmatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029712-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capmatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029712808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capmatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Capmatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-N-methyl-4-[7-[(quinolin-6-yl)methyl]imidazo[1,2-b]-[1,2,4]triazin-2-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPMATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY34L4F9OZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Capmatinib's Mechanism of Action in MET-Amplified Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of capmatinib, a potent and selective MET inhibitor, with a specific focus on its activity in MET-amplified cancers. We will delve into the molecular interactions, signaling pathways, preclinical evidence, clinical efficacy, and mechanisms of resistance, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Introduction: The MET Proto-Oncogene and this compound

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding with its ligand, hepatocyte growth factor (HGF), plays a crucial role in normal cellular processes like embryogenesis and tissue regeneration.[1] However, aberrant MET signaling, often driven by gene amplification, is a key oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC).[2] MET amplification leads to ligand-independent, constitutive activation of the MET receptor, triggering a cascade of downstream signaling pathways that promote tumor cell proliferation, survival, migration, and invasion.[2]

This compound (formerly INC280) is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of MET.[3][4] It is classified as a Type Ib inhibitor, binding to a pocket adjacent to the ATP-binding site of the MET kinase domain.[1][5] This guide will explore the intricate details of how this compound exerts its therapeutic effects in the context of MET-amplified malignancies.

Core Mechanism of Action: Inhibition of MET Signaling

In cancers with MET amplification, an increased number of MET gene copies leads to overexpression of the MET receptor on the cell surface. This high receptor density facilitates ligand-independent dimerization and autophosphorylation, resulting in constitutive kinase activity.

Activated MET serves as a docking site for various signaling proteins, leading to the activation of several key downstream oncogenic pathways, including:

-

RAS/MAPK Pathway: Promotes cell proliferation.

-

PI3K/AKT/mTOR Pathway: Drives cell growth, survival, and proliferation.[1]

-

JAK/STAT Pathway: Involved in cell survival and inflammation.[1]

-

SRC Pathway: Contributes to cell motility and invasion.[1]

This compound selectively binds to the MET kinase domain, preventing its autophosphorylation and subsequent activation.[6] This blockade effectively abrogates the downstream signaling cascades that are essential for tumor growth and survival in MET-dependent cancers.[6][7]

Preclinical Evidence of this compound's Activity

Preclinical studies have been instrumental in establishing the potency and selectivity of this compound. In vitro studies using human cell lines demonstrated that this compound has a high degree of selectivity for MET, with over 10,000-fold selectivity compared to a large panel of other human kinases.[1] Furthermore, this compound demonstrated potent inhibition of cell growth and MET-dependent survival signaling in MET-dependent cell lines.[8] In vivo studies using murine tumor xenograft models derived from human lung tumors with MET amplification also showed significant anti-tumor activity.[6]

| Parameter | Value | Assay Type | Reference |

| Selectivity for MET | >10,000-fold | Human kinase assays | [1] |

| Selectivity for MET | >1,000-fold | Kinase panel (442 kinases) | [1] |

Clinical Efficacy in MET-Amplified NSCLC

The pivotal Phase II GEOMETRY mono-1 study evaluated the efficacy and safety of this compound in patients with advanced NSCLC harboring MET exon 14 skipping mutations or MET amplification.[9][10] For patients with high-level MET amplification, defined as a gene copy number (GCN) of ≥10, this compound demonstrated clinically meaningful activity.[10][11]

| Patient Cohort (MET GCN ≥10) | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |

| Previously Treated (n=69) | 29% | 8.31 months | 4.07 months | [10][11] |

| Treatment-Naïve (n=15) | 40% | 7.54 months | 4.17 months | [10][11] |

These findings underscore that a high level of MET amplification is a key predictive biomarker for response to this compound.[2][12] The drug showed moderate response rates in this patient population, establishing it as a viable therapeutic option.[12]

Key Experimental Protocols

The evaluation of MET inhibitors like this compound involves a series of standardized preclinical experiments to characterize their biochemical activity, cellular effects, and in vivo efficacy.

A. Kinase Inhibition Assay:

-

Objective: To determine the potency and selectivity of the inhibitor against a panel of kinases.

-

Methodology: Recombinant MET kinase is incubated with the inhibitor at various concentrations in the presence of a substrate (e.g., a synthetic peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is then calculated. To determine selectivity, the inhibitor is tested against a broad panel of other kinases.

B. Cell Proliferation Assay:

-

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.

-

Methodology: MET-amplified cancer cell lines (e.g., EBC-1) are seeded in multi-well plates and treated with increasing concentrations of the inhibitor. After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.

C. Western Blotting:

-

Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation status of MET and its downstream signaling proteins.

-

Methodology: MET-amplified cells are treated with the inhibitor for a short period. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane and probed with specific antibodies against phosphorylated MET (p-MET), total MET, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

D. In Vivo Tumor Xenograft Models:

-

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Methodology: MET-amplified human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control. Tumor volume is measured regularly to assess treatment response. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for target inhibition).[6]

References

- 1. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Clinical Impact of this compound in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]

- 3. This compound for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound for Metastatic NSCLC With MET Exon 14 Skipping Mutation - The ASCO Post [ascopost.com]

- 7. researchgate.net [researchgate.net]

- 8. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound [e-crt.org]

- 9. Clinical trial finds targeted drug effective in patients who have lung cancer with certain gene mutations [massgeneral.org]

- 10. asco.org [asco.org]

- 11. ascopubs.org [ascopubs.org]

- 12. This compound Shows Activity in MET-Amplified Non–Small-Cell Lung Cancer [ahdbonline.com]

Capmatinib: A Deep Dive into its Role as a Selective MET Tyrosine Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib (Tabrecta®) is a potent and selective, orally bioavailable, small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Dysregulation of the MET signaling pathway, through mechanisms such as MET exon 14 (METex14) skipping mutations and MET gene amplification, is a key oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC).[2][3] this compound is designed to specifically target cancer cells with these MET alterations, thereby minimizing off-target effects and offering a more precise therapeutic approach compared to conventional chemotherapy.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, clinical efficacy and safety, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Selective Inhibition of the MET Signaling Pathway

The MET proto-oncogene encodes the hepatocyte growth factor receptor (HGFR), a receptor tyrosine kinase that plays a crucial role in normal cellular processes like proliferation, survival, and migration.[4][5] Upon binding of its ligand, hepatocyte growth factor (HGF), the MET receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[5][6][7] In cancer, aberrant MET activation leads to uncontrolled cell growth, angiogenesis, and metastasis.[5][8]

Mutations causing the skipping of MET exon 14 result in a dysfunctional regulatory domain, leading to reduced degradation of the MET protein and its subsequent accumulation and constitutive activation.[1][9] this compound functions by binding to the ATP-binding site of the MET receptor, which inhibits its kinase activity.[4] This blockade prevents the phosphorylation of MET and its downstream signaling molecules, ultimately leading to the suppression of tumor cell proliferation and the induction of apoptosis.[1][4] Preclinical studies have demonstrated that this compound is highly selective for MET over a large panel of other human kinases, highlighting its targeted nature.[10][11]

Below is a diagram illustrating the MET signaling pathway and the point of intervention by this compound.

Clinical Efficacy and Safety: The GEOMETRY mono-1 Trial

The pivotal phase 2 GEOMETRY mono-1 trial evaluated the efficacy and safety of this compound in patients with advanced NSCLC harboring METex14 skipping mutations or MET amplification.[12][13] Patients received 400 mg of this compound orally twice daily.[12] The primary endpoint was the overall response rate (ORR), with duration of response (DOR) as a key secondary endpoint.[12][14]

Efficacy in METex14-Mutated NSCLC

The trial demonstrated significant antitumor activity of this compound in patients with METex14-mutated NSCLC.[9][12] The efficacy data from the GEOMETRY mono-1 study are summarized in the table below.

| Patient Cohort (METex14) | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |

| Treatment-Naïve (n=28) | 68% (95% CI, 48-84)[12][13] | 12.6 months (95% CI, 5.6-NE)[12][13] | 12.4 months (95% CI, 8.2-23.4)[14] |

| Previously Treated (n=69) | 41% (95% CI, 29-53)[12][13] | 9.7 months (95% CI, 5.6-13.0)[12][13] | 5.4 months (95% CI, 4.2-7.0)[14] |

| (CI: Confidence Interval; NE: Not Estimable) |

Safety and Tolerability

This compound demonstrated a manageable safety profile in the GEOMETRY mono-1 trial.[9][12] The most common treatment-related adverse events (AEs) are detailed in the table below.

| Adverse Event | Any Grade | Grade 3/4 |

| Peripheral Edema | 54%[9] | 9%[15] |

| Nausea | 46%[9] | 2%[15] |

| Vomiting | 28%[14] | 2%[15] |

| Increased Blood Creatinine | 33%[9] | 0%[15] |

| Fatigue | 29%[10] | - |

| Decreased Appetite | ≥20%[16] | - |

| Dyspnea | ≥20%[16] | 5% (Serious AE)[17] |

| Cough | ≥20%[16] | - |

Most adverse events were grade 1 or 2 and were generally reversible.[12]

Experimental Protocols

A variety of experimental techniques are employed to characterize the activity of this compound and to identify patients who may benefit from this targeted therapy. Detailed methodologies for key experiments are provided below.

MET Kinase Inhibition Assay

This assay determines the potency of this compound in inhibiting MET kinase activity.

Protocol:

-

Reagents and Materials: Recombinant human MET kinase, ATP, a suitable peptide substrate, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A reaction mixture containing MET kinase, the peptide substrate, and varying concentrations of this compound is prepared in a multi-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature to allow for the phosphorylation of the substrate.

-

The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescent detection reagent.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cellular MET Phosphorylation Assay

This assay measures the ability of this compound to inhibit MET phosphorylation within cancer cell lines.

Protocol:

-

Cell Culture: MET-dependent cancer cell lines (e.g., those with MET amplification or METex14 mutations) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

-

Lysis and Protein Quantification: Cells are lysed to extract proteins, and the total protein concentration is determined.

-

Western Blot Analysis:

-

Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated MET (p-MET) and total MET.

-

Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.

-

-

Data Analysis: The intensity of the p-MET bands is normalized to the total MET bands to determine the extent of inhibition at different this compound concentrations.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for METex14 Skipping

This molecular biology technique is used to detect the presence of METex14 skipping mutations in patient tumor samples.

Protocol:

-

RNA Extraction: Total RNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is amplified using primers that flank exon 14 of the MET gene.

-

Gel Electrophoresis: The PCR products are separated by size on an agarose gel.

-

Analysis: The presence of a shorter PCR product indicates the skipping of exon 14.

Fluorescence In Situ Hybridization (FISH) for MET Gene Amplification

FISH is a cytogenetic technique used to determine the copy number of the MET gene in tumor cells.

Protocol:

-

Probe Hybridization: A fluorescently labeled DNA probe specific to the MET gene and a control probe for the centromere of chromosome 7 (CEP7) are hybridized to FFPE tumor tissue sections.

-

Microscopy: The slides are visualized using a fluorescence microscope.

-

Signal Counting: The number of MET gene signals (red) and CEP7 signals (green) are counted in a predefined number of tumor cell nuclei.

-

Data Analysis: The MET/CEP7 ratio is calculated. A ratio greater than or equal to 2.0 is typically considered indicative of MET amplification.

Immunohistochemistry (IHC) for MET Protein Expression

IHC is used to assess the level of MET protein expression in tumor tissue.

Protocol:

-

Tissue Preparation: FFPE tumor sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the MET antigen.

-

Antibody Incubation: The sections are incubated with a primary antibody specific for the MET protein, followed by a secondary antibody conjugated to an enzyme.

-

Detection: A chromogenic substrate is added, which results in a colored precipitate at the site of the antigen-antibody reaction.

-

Scoring: The staining intensity and the percentage of positive tumor cells are evaluated by a pathologist to determine an H-score.

The following diagram illustrates a typical workflow for patient screening and enrollment in a clinical trial like GEOMETRY mono-1.

Mechanisms of Resistance to this compound

Despite the significant clinical benefit of this compound, acquired resistance can emerge. Understanding the mechanisms of resistance is crucial for developing subsequent lines of therapy.

On-target resistance can occur through secondary mutations in the MET kinase domain that interfere with this compound binding.

Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the MET blockade. These can include:

-

Activation of other receptor tyrosine kinases: Upregulation of signaling through receptors like EGFR can compensate for MET inhibition.[18][19]

-

Alterations in downstream signaling components: Mutations in genes such as KRAS or amplification of PIK3CA can lead to constitutive activation of pathways downstream of MET.[18][19][20]

The diagram below outlines potential resistance mechanisms to this compound.

Conclusion

This compound is a highly effective and selective MET tyrosine kinase inhibitor that has demonstrated significant clinical benefit for patients with advanced NSCLC harboring METex14 skipping mutations. Its manageable safety profile further supports its use in this patient population. The ongoing investigation into mechanisms of resistance and the development of combination therapies will be critical in further optimizing the use of this compound and improving outcomes for patients with MET-driven cancers. This technical guide provides a foundational understanding of this compound for researchers and clinicians working to advance the field of precision oncology.

References

- 1. Correlation between MET Gene Copy Number by Silver in Situ Hybridization and Protein Expression by Immunohistochemistry in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. IHC for MET Expression [bio-protocol.org]

- 7. Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]

- 9. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Therapies for Metastatic Non-Small Cell Lung Cancer with MET Exon 14 Alterations: A Spotlight on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MET Amplification by FISH | MLabs [mlabs.umich.edu]

- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labs.iqvia.com [labs.iqvia.com]

- 16. discover-met.com [discover-met.com]

- 17. Fluorescent in situ hybridization (FISH) [bio-protocol.org]

- 18. Immunohistochemistry (IHC) [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Capmatinib on Downstream MET Signaling Pathways: A Technical Guide

Introduction

Capmatinib (Tabrecta®) is a potent and selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2][3] The MET proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a protein that plays a crucial role in various cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2][4] In normal physiological conditions, the binding of HGF to the MET receptor induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[5][6] However, in several cancers, aberrant MET activation—driven by mechanisms such as MET exon 14 skipping mutations (METex14), gene amplification, or protein overexpression—leads to constitutive signaling and promotes oncogenesis.[7][8][9][10] METex14 mutations, which occur in approximately 3-4% of non-small cell lung cancer (NSCLC) cases, result in a faulty receptor that evades normal degradation, leading to prolonged signaling.[2][7][11]

This compound is specifically designed to target these MET-driven malignancies. By binding to the kinase domain of the MET receptor, it blocks phosphorylation and disrupts the oncogenic signaling cascades that fuel tumor growth and survival.[1][6][11] This guide provides an in-depth analysis of this compound's mechanism of action, its specific effects on key downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Mechanism of Action

This compound functions as a selective kinase inhibitor by targeting the c-Met receptor.[7][8] It binds to the ATP-binding site within the intracellular kinase domain of the MET receptor.[1][11] This competitive inhibition prevents the autophosphorylation of tyrosine residues that is critical for the receptor's activation.[1][7] By blocking this initial step, this compound effectively shuts down the entire downstream signaling cascade that is aberrantly activated in MET-altered cancers.[7][9] This targeted action halts the proliferation of cancer cells and can induce programmed cell death, or apoptosis.[1][6] The selectivity of this compound for cells with MET alterations helps to minimize its impact on healthy cells, offering a more precise and less toxic therapeutic approach compared to conventional chemotherapy.[1]

Impact on Downstream MET Signaling Pathways

Aberrant MET activation triggers several key intracellular signaling cascades, most notably the PI3K/AKT, MAPK/ERK, and STAT3 pathways. These pathways are central to tumor cell proliferation, survival, and metastasis.[5][8][10] this compound's inhibition of MET phosphorylation leads to the direct downregulation of these critical downstream effectors.[9]

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell survival, growth, and proliferation. Upon MET activation, the receptor recruits and activates PI3K, which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates a multitude of substrates that promote cell survival by inhibiting apoptosis and stimulate cell cycle progression. In MET-driven cancers, this pathway is constitutively active. This compound treatment has been shown to reduce the phosphorylation of AKT, thereby inactivating this pro-survival pathway.[12][13]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route activated by MET. It involves a cascade of protein kinases (RAS, RAF, MEK, and ERK) that ultimately leads to the phosphorylation of transcription factors controlling gene expression related to cell proliferation, differentiation, and migration. Studies have demonstrated that this compound effectively inhibits the phosphorylation of ERK in MET-dependent cancer models, indicating a shutdown of this proliferative pathway.[4]

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is directly involved in tumor progression by promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[14][15] MET activation leads to the phosphorylation and activation of STAT3, which then translocates to the nucleus to act as a transcription factor for various oncogenes.[16] this compound treatment has been shown to decrease the levels of phosphorylated STAT3 (p-STAT3) in MET-addicted cancer cells, thereby inhibiting its function.[12]

Quantitative Data on this compound Efficacy

The clinical efficacy of this compound has been most robustly demonstrated in patients with NSCLC harboring METex14 skipping mutations or MET amplification. The Phase II GEOMETRY mono-1 trial provided pivotal data leading to its regulatory approval.[17][18][19][20]

Table 1: Efficacy of this compound in NSCLC with METex14 Skipping (GEOMETRY mono-1)

| Patient Cohort | Overall Response Rate (ORR) | Median Duration of Response (DoR) |

|---|---|---|

| Treatment-Naïve (n=60) | 68% (95% CI: 55-80)[21][22] | 16.6 months (95% CI: 8.4-22.1)[22] |

| Previously Treated (n=100) | 44% (95% CI: 34-54)[21][22] | 9.7 months (95% CI: 5.6-13.0)[17][22] |

(Data from the GEOMETRY mono-1 trial.[21][22])

Table 2: Efficacy of this compound in MET-Amplified NSCLC (GEOMETRY mono-1)

| MET Gene Copy Number (GCN) | Overall Response Rate (ORR) - Previously Treated | Overall Response Rate (ORR) - Treatment-Naïve |

|---|---|---|

| GCN ≥ 10 | 29% | 40% |

| GCN < 10 | Limited activity; cohorts closed for futility[17] | Limited activity; cohorts closed for futility[17] |

(Data from the GEOMETRY mono-1 trial.[18])

Mechanisms of Acquired Resistance

Despite the initial efficacy of this compound, acquired resistance can emerge. Understanding these mechanisms is crucial for developing subsequent lines of therapy. Key resistance pathways include:

-

Bypass Signaling Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent MET inhibition. A primary mechanism is the activation of the EGFR signaling pathway, sometimes through MET-EGFR heterodimerization.[23][24]

-

Downstream Genetic Alterations: Mutations or amplifications in genes downstream of MET, such as PIK3CA, can render the cells independent of MET signaling for their growth and survival.[23][24][25]

-

Secondary MET Mutations: On-target resistance can occur through the acquisition of new mutations in the MET gene itself (e.g., D1228 and Y1230 mutations), which can interfere with this compound binding.[26]

Key Experimental Protocols

The following are standard methodologies used to evaluate the impact of MET inhibitors like this compound.

Western Blotting for Phospho-Protein Analysis

Objective: To determine the effect of this compound on the phosphorylation status of MET and its downstream signaling proteins (e.g., AKT, ERK, STAT3).

Protocol:

-

Cell Culture and Treatment: Culture MET-dependent cancer cell lines (e.g., EBC-1, Hs 746T) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-MET, anti-p-AKT, anti-p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.

-

Analysis: Re-probe the membrane with antibodies for the total forms of the proteins and a loading control (e.g., β-actin or GAPDH) to normalize the data and confirm equal protein loading.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To measure the dose-dependent effect of this compound on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Measurement:

-

For MTT Assay: Add MTT reagent to each well and incubate. The MTT is reduced by metabolically active cells to a purple formazan product. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

-

-

Data Acquisition: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Analysis: Plot the cell viability against the drug concentration and calculate the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of MET-dependent human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer this compound orally, typically twice daily, based on its pharmacokinetic properties.[9][17]

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume. Monitor body weight as a measure of general toxicity.

-

Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or after a set number of weeks).

-

Analysis: Euthanize the mice and excise the tumors. Compare the tumor growth curves between the treatment and control groups to determine the efficacy of this compound. The tumors can be further analyzed by immunohistochemistry or Western blotting.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MET Inhibitor this compound Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. biocomputix.com [biocomputix.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. oncologynewscentral.com [oncologynewscentral.com]

- 10. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 12. MET inhibitor, this compound overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Inhibition of Stat3 Signaling Pathway by Natural Product Pectolinarigenin Attenuates Breast Cancer Metastasis [frontiersin.org]

- 16. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells [jcancer.org]

- 17. This compound Benefits Adults with Advanced NSCLC and MET Exon 14... - Mass General Advances in Motion [advances.massgeneral.org]

- 18. The Clinical Impact of this compound in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]

- 19. cancernetwork.com [cancernetwork.com]

- 20. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer-A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound for Metastatic NSCLC With MET Exon 14 Skipping Mutation - The ASCO Post [ascopost.com]

- 23. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound [e-crt.org]

- 25. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A Phase II Study of this compound in Patients with MET-Altered Lung Cancer Previously Treated with a MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity of Capmatinib to the MET Kinase Domain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib (INC280) is a potent and selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1] Dysregulation of the MET signaling pathway, through mechanisms such as MET exon 14 skipping mutations or gene amplification, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[2][3] this compound's therapeutic efficacy is intrinsically linked to its high binding affinity and selectivity for the MET kinase domain, which leads to the inhibition of downstream signaling pathways that promote tumor cell proliferation, survival, and migration.[1][4] This technical guide provides a comprehensive overview of the binding affinity of this compound to the MET kinase domain, details the experimental methodologies used to quantify this interaction, and illustrates the key signaling pathways involved.

Quantitative Binding Affinity of this compound to MET Kinase

The binding affinity of this compound to the MET kinase has been characterized using various biochemical and cellular assays. The data consistently demonstrate a high-potency interaction, with values in the low nanomolar to picomolar range.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 | 0.13 nM | Biochemical (cell-free) | - | [1][5] |

| Kd | 0.31 nM | Dose-response experiment | - | [5] |

| Cellular IC50 | 0.3–0.7 nM | Cell-based | Lung cancer cell lines | [2] |

| Cellular IC50 | 1.2 nM | Cell viability | SNU-5 | [4] |

| Cellular IC50 | 12.4 nM | Cell viability | S114 | [4] |

| Cellular IC50 | ~0.5 nM | Colony formation | H441 | [4] |

| Cellular IC50 | 2 nM | Colony formation | U-87MG | [4] |

| Cellular IC50 | 0.6 nmol/L | Cell-based | Ba/F3 with METex14 | [6] |

Table 1: Quantitative Binding Affinity Data for this compound to MET Kinase

MET Kinase Signaling Pathway

The MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways are crucial for cell growth, motility, and invasion. This compound, by binding to the ATP-binding site of the MET kinase domain, effectively blocks these signaling cascades.[7]

Experimental Protocols

The determination of this compound's binding affinity relies on a variety of sophisticated biophysical and biochemical assays. Below are detailed methodologies for three key experimental approaches.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for quantifying kinase-inhibitor binding.[8] They measure the transfer of energy between a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., Alexa Fluor) when in close proximity.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of terbium-labeled MET kinase in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of a fluorescently labeled ATP-competitive tracer known to bind to MET kinase.

-

Perform serial dilutions of this compound in DMSO, followed by a final dilution in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the fluorescent tracer and varying concentrations of this compound.

-

Initiate the binding reaction by adding the terbium-labeled MET kinase to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

The signal is typically read with a time delay to reduce background fluorescence.[9]

-

Calculate the ratio of the acceptor to donor emission.

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay measures the amount of ATP remaining in a solution following a kinase reaction.[10] The luminescent signal is inversely proportional to the kinase activity, making it suitable for assessing inhibitor potency.[7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound [e-crt.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ebiotrade.com [ebiotrade.com]

Capmatinib's Inhibition of Hepatocyte Growth Factor (HGF) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mesenchymal-Epithelial Transition (MET) proto-oncogene, located on human chromosome 7, encodes the c-Met receptor tyrosine kinase.[1] Its specific ligand is the Hepatocyte Growth Factor (HGF), a cytokine synthesized by mesenchymal cells.[1] The HGF/c-Met signaling pathway is crucial for normal physiological processes such as embryogenesis, tissue regeneration, and wound healing.[1] However, aberrant activation of this pathway through c-Met gene amplification, overexpression, or mutations is a known oncogenic driver in various solid tumors, including Non-Small Cell Lung Cancer (NSCLC).[2][3] Dysregulated HGF/c-Met signaling promotes tumor cell proliferation, survival, migration, and invasion by activating downstream pathways like PI3K/AKT, RAS/MAPK, and JAK/STAT.[1][2]

Capmatinib (formerly INCB28060, brand name Tabrecta) is a highly potent and selective, orally active, ATP-competitive inhibitor of the c-Met kinase.[4][5] It was developed to target cancers with MET-driven oncogenesis. This guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to characterize its function.

Mechanism of Action: Potent and Selective Inhibition of c-Met

This compound is classified as a Type Ib MET tyrosine kinase inhibitor.[1] Its primary mechanism involves binding to the ATP-binding site of the c-Met kinase domain, which prevents the autophosphorylation of the receptor upon HGF binding.[4][6]

Normally, the binding of HGF to the c-Met receptor induces its dimerization and the subsequent trans-autophosphorylation of key tyrosine residues (Tyr-1234 and Tyr-1235) within the kinase domain.[1][7] This initial phosphorylation event is followed by the phosphorylation of Tyr-1349 and Tyr-1356 in the C-terminal docking site.[1][8] This fully activated state allows for the recruitment of adaptor proteins like GRB2, GAB1, and SRC, which in turn activate multiple downstream pro-oncogenic signaling cascades.[1][9]

This compound directly blocks the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.[1][10] This leads to the suppression of MET-mediated phosphorylation of effector proteins such as AKT, ERK1/2, STAT3/5, and FAK, ultimately inhibiting the proliferation and survival of c-Met-dependent tumor cells.[5][10]

Quantitative Preclinical Data

This compound has demonstrated high potency and selectivity in a range of preclinical models. Its inhibitory activity has been quantified through various biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Parameter | Value | Cell Lines / Conditions | Reference(s) |

| Biochemical Assay | IC50 | 0.13 nM | Cell-free c-MET kinase assay | [4][5][11] |

| Cell-Based Assays | IC50 (c-MET Phosphorylation) | ~1.0 nM | - | [5][12] |

| IC50 (Cell Proliferation) | 0.3 - 0.7 nM | Lung cancer cell lines | [1] | |

| IC50 (Cell Proliferation) | 1.2 nM | SNU-5 (gastric cancer) | [12] | |

| IC50 (Cell Proliferation) | 12.4 nM | S114 (fibrosarcoma) | [12] | |

| IC50 (Colony Formation) | ~0.5 nM | H441 (lung cancer) | [12] | |

| IC50 (Colony Formation) | 2.0 nM | U-87MG (glioblastoma) | [12] | |

| IC50 (Cell Migration) | ~2.0 nM | HGF-stimulated H441 cells | [12] | |

| Selectivity | Kinase Panel | >10,000-fold | Selectivity for c-Met over a large panel of human kinases | [1] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Model Type | Cancer Type | Dosing | Efficacy Outcome | Reference(s) |

| Xenograft | U-87MG (Glioblastoma) | 10 mg/kg (once daily) | Partial tumor regressions in 6 of 10 mice | [12] |

| Xenograft | EBC-1 (MET-amplified Lung Cancer) | 10 mg/kg (twice daily) | Significant tumor growth inhibition | [13] |

| PDX | MET exon 14 skipping (Lung Cancer) | 10 mg/kg (twice daily) | Antitumor efficacy observed | [13] |

| Xenograft | HCCLM3 (MET-amplified Liver Cancer) | 5 mg/kg (daily) | Antitumor activity observed | [13] |

Key Experimental Protocols

The characterization of this compound's activity relies on standardized biochemical and cell-based methodologies.

Biochemical c-Met Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the c-Met kinase domain.

-

Reagents : Recombinant c-Met kinase domain (e.g., amino acids 956-1390), a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (this compound).[14]

-

Procedure : The recombinant c-Met enzyme is incubated with the substrate and varying concentrations of this compound in a 96-well plate.[15]

-

Initiation : The kinase reaction is initiated by adding ATP.

-

Detection : After incubation, the amount of phosphorylated substrate is quantified. A common method is Kinase-Glo®, which measures the amount of ATP remaining in the well; lower ATP levels correspond to higher kinase activity.[14] Alternatively, an ELISA-based method can be used, employing an anti-phosphotyrosine antibody to detect the phosphorylated substrate.[15]

-

Analysis : The results are used to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the c-Met kinase activity.

Cell-Based Assays (Proliferation and Phosphorylation)

These assays determine the effect of this compound on MET signaling and cell viability within a cellular context.

-

Cell Culture : MET-dependent cancer cell lines (e.g., EBC-1, SNU-5) are cultured under standard conditions.

-

Treatment : Cells are treated with a dose range of this compound for a specified duration (e.g., 2 hours for phosphorylation assays, 72 hours for proliferation assays).[5][12]

-

Phosphorylation Analysis (Western Blot) :

-

After short-term treatment (e.g., 2 hours), cells are lysed to extract proteins.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated c-Met (p-MET) and downstream effectors (p-AKT, p-ERK). Total protein levels are also measured as controls.

-

Secondary antibodies conjugated to a detection enzyme are used for visualization, showing a dose-dependent decrease in phosphorylation with increasing this compound concentration.[16]

-

-

Proliferation/Viability Analysis :

-

After long-term treatment (e.g., 72 hours), cell viability is measured.

-

A common method is the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.[17]

-

Data is plotted to determine the IC50 for cell proliferation.

-

Clinical Efficacy in NSCLC

The clinical development of this compound has focused on patients with NSCLC harboring mutations that cause MET exon 14 skipping (METex14), a key oncogenic driver.[3] The pivotal Phase II GEOMETRY mono-1 study demonstrated substantial antitumor activity in this patient population.[18][19]

Table 3: Key Efficacy Results from the GEOMETRY mono-1 Trial

| Patient Cohort | N | Overall Response Rate (ORR) (95% CI) | Median Duration of Response (DOR) (95% CI) | Reference(s) |

| Treatment-Naïve | 28 | 68% (48 - 84%) | 12.6 months | [18][19] |

| Previously Treated | 69 | 41% (29 - 53%) | 9.7 months | [18][19] |

| Previously Treated (Final Analysis) | 100 | 44% (34.1 - 54.3%) | 9.7 months (5.6 - 13.0) | [20] |

These results led to the FDA's accelerated approval of this compound for adult patients with metastatic NSCLC whose tumors have a mutation leading to MET exon 14 skipping.[1][18]

Acquired Resistance Mechanisms

As with other targeted therapies, acquired resistance to this compound can develop. Preclinical studies have identified several mechanisms that allow cancer cells to bypass MET inhibition.

-

Activation of Bypass Pathways : A primary resistance mechanism involves the activation of alternative signaling pathways, most notably through the Epidermal Growth Factor Receptor (EGFR).[21][22] This can occur via heterodimerization between MET and EGFR or through increased expression of EGFR and its ligands.[22]

-

Genetic Alterations in Downstream Effectors : Amplification of downstream signaling molecules, such as PIK3CA (which encodes the p110α catalytic subunit of PI3K), can render cells resistant to upstream MET inhibition by constitutively activating the PI3K/AKT pathway.[21][22][23]

Conclusion

This compound is a highly selective and potent inhibitor of the HGF/c-Met signaling pathway. Its mechanism of action, characterized by the direct, ATP-competitive inhibition of the c-Met kinase, has been thoroughly validated through extensive preclinical studies. These foundational investigations successfully identified METex14 as a critical biomarker, paving the way for the GEOMETRY mono-1 trial, which demonstrated significant clinical benefit in this specific NSCLC patient population. Understanding the molecular basis of this compound's action, the methodologies used for its evaluation, and the emerging mechanisms of resistance is essential for optimizing its clinical use and developing next-generation therapeutic strategies.

References

- 1. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sinobiological.com [sinobiological.com]

- 10. oncologynewscentral.com [oncologynewscentral.com]

- 11. Molecular correlates of response to this compound in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. This compound for Patients with NSCLC with MET Exon 14 Mutation [theoncologynurse.com]

- 19. cancernetwork.com [cancernetwork.com]

- 20. This compound in MET Exon 14–Mutated NSCLC - The ASCO Post [ascopost.com]

- 21. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound [e-crt.org]

- 23. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Capmatinib: Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib, marketed under the brand name Tabrecta, is a potent and selective inhibitor of the mesenchymal-epithelial transition (MET) receptor tyrosine kinase.[1] It is an orally bioavailable small molecule that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping (METex14) mutations.[2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, synthesis, and analytical characterization of this compound, along with detailed experimental protocols and clinical trial data.

Molecular Structure and Physicochemical Properties

This compound is a member of the imidazotriazine class of compounds.[4] Its chemical name is 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][4][5][6]triazin-2-yl]benzamide. The molecular and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₁₇FN₆O | [7] |

| Molecular Weight | 412.43 g/mol | [7] |

| CAS Number | 1029712-80-8 | [8] |

| Appearance | Yellow powder | [6] |

| Solubility | Slightly soluble in acidic aqueous solutions (pH 1 and 2), with decreasing solubility towards neutral conditions. | [6] |

| pKa | pKa1: 0.9 (calculated), pKa2: 4.5 (experimental) | [6] |

| LogP | 1.2 (n-octanol/acetate buffer pH 4.0) | [6] |

Mechanism of Action

This compound is a highly selective, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[9] The c-MET receptor, upon binding to its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT3. These pathways are crucial for cell proliferation, survival, migration, and invasion. In several cancers, including NSCLC, aberrant MET signaling, driven by mutations (such as METex14 skipping), gene amplification, or protein overexpression, is a key oncogenic driver.[1]

The METex14 skipping mutation results in a MET protein that lacks a regulatory domain, leading to its constitutive activation and downstream signaling. This compound binds to the ATP-binding pocket of both wild-type and mutated MET, preventing its phosphorylation and subsequent activation of downstream signaling cascades. This inhibition ultimately leads to the suppression of tumor cell growth, proliferation, and survival in MET-dependent cancers.[10]

Caption: this compound inhibits c-MET signaling.

Synthesis and Formulation

Several synthetic routes for this compound have been reported.[6][11] A common approach involves a multi-step synthesis culminating in the coupling of key intermediates. A representative synthesis is outlined below:

Caption: Synthetic route for this compound.

This compound is formulated as film-coated tablets for oral administration.

Analytical Characterization

Various analytical methods are employed for the characterization and quantification of this compound in bulk drug substance and pharmaceutical formulations. These include:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A common method for purity and assay determination.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for identification and quantification, especially in biological matrices.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

-

Infrared (IR) Spectroscopy: To identify functional groups.

A typical RP-HPLC method for this compound analysis is summarized in the table below.[5][12]

| Parameter | Condition |

| Column | C18 (e.g., Agilent, 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol and Phosphate Buffer (pH 5.0) (65:35 v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 218 nm |

| Injection Volume | 10 µL |

| Retention Time | Approximately 4.3 minutes |

Experimental Protocols

c-MET Kinase Inhibition Assay

This assay determines the ability of this compound to inhibit the enzymatic activity of the c-MET kinase.

-

Principle: A radiometric filter binding assay or a luminescence-based assay can be used to measure the phosphorylation of a substrate by the c-MET kinase in the presence of varying concentrations of this compound.

-

Materials:

-

Recombinant human c-MET kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-³³P]ATP or ATP and ADP-Glo™ Kinase Assay kit

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

96-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, c-MET kinase, and the this compound dilutions.

-

Initiate the kinase reaction by adding the ATP solution (containing [γ-³³P]ATP if using the radiometric method).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

For radiometric assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter using a scintillation counter.

-

For luminescence assay: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified.

-

Materials:

-

NSCLC cell lines with METex14 skipping mutation (e.g., H596, Hs 746T)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (typically ranging from nanomolar to micromolar concentrations) for a specific duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

Western Blot Analysis of MET Phosphorylation

This technique is used to detect the phosphorylation status of the MET receptor and its downstream signaling proteins in response to this compound treatment.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the target proteins.

-

Materials:

-

NSCLC cell lines with METex14 skipping mutation

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and an antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.[13]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[13]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of MET and its downstream targets.

-

Caption: Western Blot Workflow.

Clinical Efficacy and Safety

The clinical development of this compound has been primarily focused on patients with NSCLC harboring METex14 skipping mutations. The pivotal Phase II GEOMETRY mono-1 study evaluated the efficacy and safety of this compound in this patient population.[4][14][15]

Key Efficacy Data from GEOMETRY mono-1 [2][3][4][16][17]

| Patient Cohort | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |

| Treatment-Naïve (n=60) | 68% | 16.6 months | 12.5 months |

| Previously Treated (n=100) | 44% | 9.7 months | 5.5 months |

The most common adverse reactions (≥20%) reported in patients treated with this compound include peripheral edema, nausea, fatigue, vomiting, dyspnea, and decreased appetite.

Conclusion

This compound is a highly effective and selective c-MET inhibitor that has demonstrated significant and durable clinical benefit for patients with NSCLC harboring METex14 skipping mutations. Its well-characterized molecular structure, mechanism of action, and favorable pharmacokinetic profile make it a valuable targeted therapy in the armamentarium against lung cancer. Further research is ongoing to explore its potential in other MET-driven malignancies and in combination with other anti-cancer agents. This guide provides a foundational understanding of this compound for researchers and clinicians involved in oncology drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound in MET Exon 14–Mutated Advanced NSCLC (GEOMETRY Mono-1 Study) - Conference Correspondent [conference-correspondent.com]

- 3. This compound in MET Exon 14–Mutated NSCLC - The ASCO Post [ascopost.com]

- 4. This compound in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. SID 355039604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MET Inhibitor this compound Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of this compound Dihydrocholride_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. ascopubs.org [ascopubs.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. GEOMETRY Mono-1 Study: this compound in MET Exon 14–Mutated or MET-Amplified NSCLC [theoncologynurse.com]

- 17. novartis.com [novartis.com]

Methodological & Application

Capmatinib Concentration for In Vitro Cell Culture Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of capmatinib, a potent and selective c-MET inhibitor, in in vitro cell culture assays. The information compiled herein is intended to guide researchers in determining effective concentrations and performing key experiments to evaluate the cellular effects of this compound.

Introduction

This compound is an orally bioavailable, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through amplification, mutation, or overexpression, is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[2][3] this compound has demonstrated significant antitumor activity in preclinical models and is an approved therapeutic for NSCLC with MET exon 14 skipping mutations.[4] These notes provide a summary of effective in vitro concentrations and detailed protocols for common cell-based assays.

Mechanism of Action

This compound selectively binds to the ATP-binding site of the c-MET receptor, inhibiting its kinase activity.[5][6] This blockade prevents the autophosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) in the kinase domain, which is a critical step in the activation of downstream signaling cascades.[2][5] The inhibition of c-MET phosphorylation by this compound leads to the suppression of major oncogenic pathways, including the RAS/MAPK, PI3K/AKT, and STAT signaling pathways, thereby impeding cancer cell proliferation, survival, and migration.[2][5][6][7]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various in vitro assays across different cancer cell lines. These values can serve as a starting point for experimental design.

| Cell Line | Assay Type | Parameter | Concentration/Effect | Reference |

| SNU-5 (Gastric Cancer) | Cell Viability | IC50 | 1.2 nM | [8] |

| S114 (Gastric Cancer) | Cell Viability | IC50 | 12.4 nM | [8] |

| H441 (NSCLC) | Cell Viability | IC50 | ~0.5 nM | [8] |

| U-87MG (Glioblastoma) | Cell Viability | IC50 | 2 nM | [8] |

| H1993 (NSCLC) | Cell Viability | IC50 | 2.3 nM (0.0023 µM) | [1] |

| Ba/F3 (METex14) | Cell Viability | IC50 | 0.6 nM | [3][9] |

| SNU-5 (Gastric Cancer) | Apoptosis | DNA Fragmentation | 0.017 - 333 nM | [8] |

| H441 (NSCLC) | Cell Migration | IC50 | ~2 nM | [10] |

| SNU-5 (Gastric Cancer) | Western Blot | p-c-MET Inhibition | 0.06 - 62.25 nM | [8] |

| H1993 (NSCLC) | Western Blot | p-EGFR & p-HER3 Inhibition | 0.5 - 50 nM | [11] |

| EBC-CR2 (NSCLC) | Western Blot | p-AKT & p-ERK Inhibition | 100 nM (in combination) | [12] |

| H1975+CAF (NSCLC) | Cell Viability | Sensitization to Osimertinib | 0.5 µM | |

| HCC827+CAF (NSCLC) | Cell Viability | Sensitization to Osimertinib | 0.5 µM |

Experimental Protocols

The following are detailed protocols for key in vitro experiments with this compound.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Based on vendor information, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 4.12 mg of this compound in 1 mL of DMSO.[6]

-

Warm the solution gently and use sonication to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 4°C.[6]

-

When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT/MTS Assay)

This protocol is adapted from standard MTT/MTS assay procedures.[13][14]

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of 40% DMF and 16% SDS)[13]

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (medium with 0.1% DMSO).

-